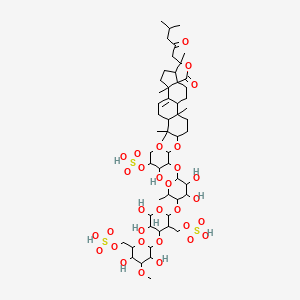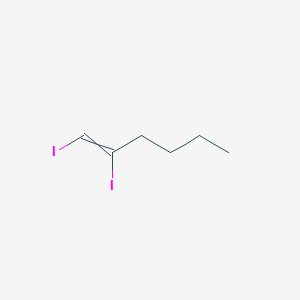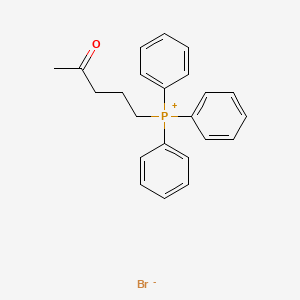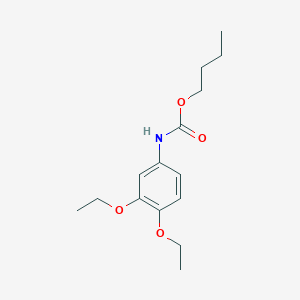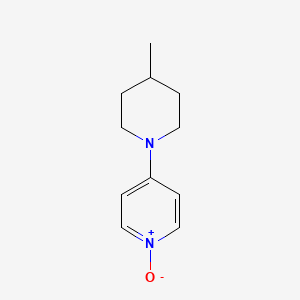
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide: is a heterocyclic organic compound that features a pyridine ring substituted with a 4-(4-methyl-1-piperidinyl) group and an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methyl-1-piperidine, which can be achieved through the hydrogenation of 4-methylpyridine.
Substitution Reaction: The 4-methyl-1-piperidine is then reacted with pyridine under specific conditions to form the desired compound. This step often requires the use of a catalyst and controlled temperature to ensure the correct substitution.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide functional group. Common oxidizing agents such as hydrogen peroxide or peracids can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions where the piperidine group or the oxide group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxide groups, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The piperidine group can interact with enzymes and receptors, while the oxide group can participate in redox reactions. These interactions can modulate biological pathways and influence the activity of various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-(4-methyl-1-piperidinyl)-: Lacks the oxide functional group, resulting in different chemical properties and reactivity.
Pyridine, 4-(4-ethyl-1-piperidinyl)-, 1-oxide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric effects and reactivity.
Pyridine, 4-(4-methyl-1-piperidinyl)-, 2-oxide: The oxide group is positioned differently, affecting the compound’s electronic properties and reactivity.
Uniqueness
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide is unique due to the specific positioning of the piperidine and oxide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114719-24-3 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-(4-methylpiperidin-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H16N2O/c1-10-2-6-12(7-3-10)11-4-8-13(14)9-5-11/h4-5,8-10H,2-3,6-7H2,1H3 |
Clave InChI |
IFXRECHYYZJJQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


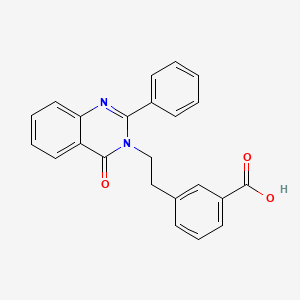
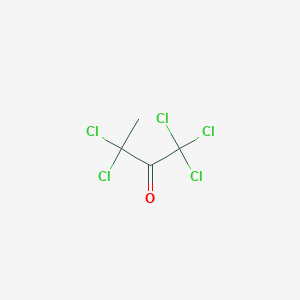
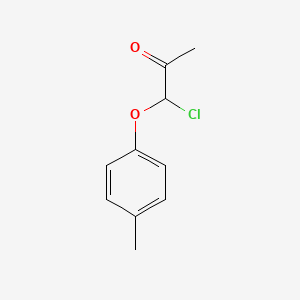
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
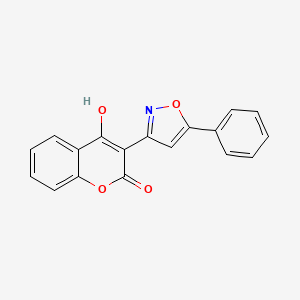
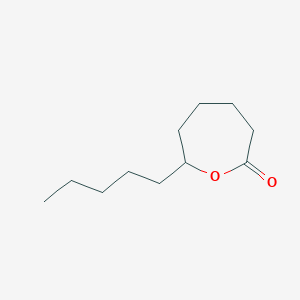
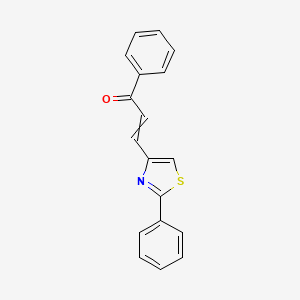
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
